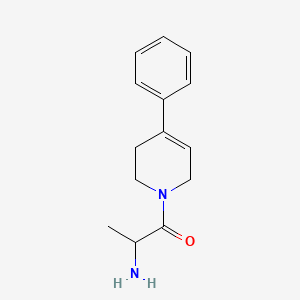

2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one

Overview

Description

The compound “2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one” is a complex organic molecule. It contains an amino group (NH2), a ketone group (C=O), and a phenyl group (a six-membered carbon ring) attached to a tetrahydropyridine ring (a six-membered ring with one nitrogen and four carbon atoms, and two double bonds). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The tetrahydropyridine ring and the phenyl ring are likely to contribute to the compound’s rigidity, while the amino and ketone groups could be involved in hydrogen bonding .Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. The amino group could participate in acid-base reactions, the ketone group could undergo addition reactions, and the phenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the polar amino and ketone groups could enhance its solubility in polar solvents .Scientific Research Applications

Anticancer Potential

2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one and its derivatives have been explored for their potential in cancer treatment. For instance, the synthesis and evaluation of 1,3,4-oxadiazolyl tetrahydropyridines, which incorporate the tetrahydropyridine (THP) moiety, demonstrated moderate cytotoxicity against breast cancer cell lines. This research highlights the significance of the THP derivatives in anticancer activity and the impact of various substituents on the THP ring system (Redda & Gangapuram, 2007).

Synthetic Chemistry

The compound plays a crucial role in synthetic chemistry, particularly in the formation of heterocyclic derivatives. A study demonstrated the synthesis of various derivatives like tetrahydrofuran, dioxolane, and oxazoline, dihydropyridinone, and tetrahydropyridinedione, highlighting the compound's versatility in creating structurally diverse molecules (Bacchi et al., 2005).

Biochemical Analysis

In biochemical research, the oxidation of 1-amino analogs of MPTP, including the 2-amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one, by monoamine oxidase has been a subject of study. This research provides insights into the biochemical pathways and potential neurotoxicity mechanisms relevant to neurodegenerative diseases (Umeda et al., 1998).

Ligand Synthesis and Complexation

The compound's potential in ligand synthesis and complexation with metals like cadmium has been explored, contributing to the development of new materials and catalysts. The reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine, which relates to the compound , showcases the synthetic versatility and applicability in coordination chemistry (Hakimi et al., 2013).

Polymer Science

In the field of polymer science, 2-amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one derivatives have been utilized in the functional modification of polymers, such as polyvinyl alcohol/acrylic acid hydrogels. This research is pivotal for developing advanced materials with potential medical applications, including antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

properties

IUPAC Name |

2-amino-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-11(15)14(17)16-9-7-13(8-10-16)12-5-3-2-4-6-12/h2-7,11H,8-10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBYBTWZBVJDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(=CC1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

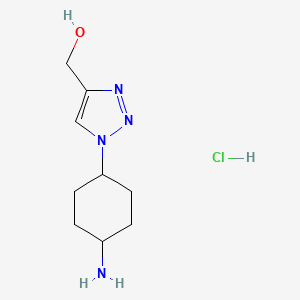

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde](/img/structure/B1489396.png)

![2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1489417.png)